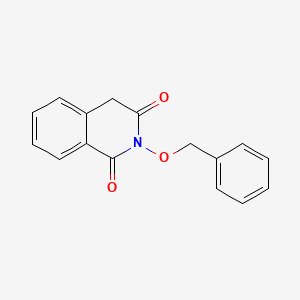

2'-Azetidinometil-3,5-dimetilbenzofenona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2'-Azetidinomethyl-3,5-dimethylbenzophenone is not directly mentioned in the provided papers. However, the papers discuss related azetidinone derivatives, which are a class of compounds known for their biological significance. Azetidinones, such as those mentioned in the papers, are four-membered β-lactam rings and have been studied for their potential as antitumor and antibacterial agents .

Synthesis Analysis

The synthesis of azetidinone derivatives involves the reaction of imine derivatives with ketenes. In the second paper, the ketenes are generated by the reaction of chloroacetyl chloride with triethylamine in 1,4-dioxane . This method could potentially be applied to the synthesis of 2'-Azetidinomethyl-3,5-dimethylbenzophenone, although the specific details would depend on the starting materials and desired substitutions on the azetidinone ring.

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is crucial for their biological activity. The first paper discusses the importance of the torsional angle between the phenyl rings and the trans configuration for antiproliferative activity . While the exact molecular structure of 2'-Azetidinomethyl-3,5-dimethylbenzophenone is not provided, it can be inferred that similar structural considerations would be important for its biological activity.

Chemical Reactions Analysis

Azetidinone derivatives can interact with biological targets, such as tubulin, and affect cellular processes. The first paper describes how certain azetidinone compounds can inhibit the polymerization of tubulin, disrupt microtubular structures, and induce G2/M arrest and apoptosis in cancer cells . These interactions are a result of the chemical reactivity of the azetidinone ring and its substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. The first paper mentions the synthesis of prodrugs and their retained potency, suggesting that modifications to the azetidinone structure can alter its solubility, stability, and bioavailability . The second paper provides information on the elemental analysis and spectral data, which are essential for confirming the structure of synthesized compounds . These properties are critical for the development of azetidinone derivatives as pharmaceutical agents.

Aplicaciones Científicas De Investigación

Química computacional

Finalmente, la 2'-Azetidinometil-3,5-dimetilbenzofenona puede ser objeto de estudios de química computacional. Su dinámica molecular, interacción con otras moléculas y superficies de energía potencial se pueden explorar utilizando modelos computacionales, lo que puede proporcionar información sobre su reactividad y estabilidad.

Este análisis se basa en la estructura química del compuesto y las propiedades conocidas, como su peso molecular, densidad, punto de ebullición y punto de inflamación . Las aplicaciones discutidas son especulativas y se basan en los roles típicos que desempeñan estructuras similares en varios campos de investigación. Para proyectos de investigación específicos, sería necesaria una validación experimental adicional.

Propiedades

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(3,5-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-14-10-15(2)12-17(11-14)19(21)18-7-4-3-6-16(18)13-20-8-5-9-20/h3-4,6-7,10-12H,5,8-9,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAPUPVWRHDEAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2CN3CCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643711 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898754-95-5 |

Source

|

| Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](3,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R,8S,10S,13S,14S)-10,13-Dimethyl-1,4,5,6,7,8,10,12,13,14,15,16-dodecahydro-3H-cyclopenta[A]phenanthrene-3,17(2H)-dione](/img/structure/B1292854.png)

![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1292874.png)

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1292877.png)